6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 6 with a 4-(methoxymethoxy)benzamido group and at position 2 with a carboxylic acid moiety. This structure combines a bicyclic aromatic system with polar functional groups, making it a candidate for pharmacological exploration. The methoxymethoxy group enhances solubility and metabolic stability compared to simpler substituents, while the carboxylic acid may facilitate interactions with biological targets via hydrogen bonding or ionic interactions .
Propriétés
Formule moléculaire |
C17H15N3O5 |
|---|---|
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O5/c1-24-10-25-13-5-2-11(3-6-13)16(21)18-12-4-7-15-19-14(17(22)23)9-20(15)8-12/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |
Clé InChI |
HAMXVDIJALQDLE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=C(C=C1)C(=O)NC2=CN3C=C(N=C3C=C2)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Core
- Starting Materials: The synthesis typically begins with substituted pyridin-2-amine derivatives and α-haloketones or α-haloesters.
- Cyclization: The imidazo[1,2-a]pyridine ring is formed by cyclization of 2-aminopyridine derivatives with α-bromo or α-chloropyruvate esters under reflux conditions in solvents such as methanol or ethanol.
- Ester Hydrolysis: The ester group at position 2 is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide or potassium hydroxide) to yield the corresponding carboxylic acid. This step is typically performed at elevated temperatures (around 80°C) for several hours, followed by acidification to precipitate the acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 2-aminopyridine + ethyl bromopyruvate, MeOH, reflux | 70-85 | Formation of ethyl ester |
| Ester Hydrolysis | 2N NaOH, 80°C, 2-4 hours, then acidification | 80-90 | Conversion to carboxylic acid |
Introduction of 4-(Methoxymethoxy)benzamido Group (Amidation)
- The carboxylic acid intermediate is coupled with 4-(methoxymethoxy)aniline or its derivatives using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in polar aprotic solvents like dimethylformamide (DMF).
- The reaction is typically carried out at 0°C initially, then stirred at room temperature for 12–24 hours to ensure complete amidation.
| Component | Amount (equiv) | Role |
|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 1 | Substrate |
| 4-(Methoxymethoxy)aniline | 1.1 | Amine coupling partner |
| EDCI | 1.2–1.5 | Coupling reagent |
| HOBt | 1.2 | Coupling additive |
| Triethylamine | 2 | Base |
| Solvent (DMF) | Sufficient | Reaction medium |
- After reaction completion, the mixture is worked up by aqueous extraction and purified by chromatography or recrystallization.
Protective Group Considerations
- The methoxymethoxy (MOM) group on the benzamido moiety serves as a protecting group for phenolic hydroxyls during synthesis.
- This group is stable under amidation and hydrolysis conditions but can be removed under acidic conditions if needed.
- The choice of this protecting group ensures selective functionalization without side reactions on the phenol.
Catalytic and Cross-Coupling Methods
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling , are employed in the synthesis of substituted imidazo[1,2-a]pyridine derivatives to introduce aryl groups at various positions.
- For example, coupling of halogenated imidazo[1,2-a]pyridine intermediates with arylboronic acids or esters in the presence of palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or DMF at elevated temperatures (80–110°C) is common.
Research Outcomes and Data
- The synthetic routes yield the target compound in moderate to high yields (typically 70–90%) with good purity after chromatographic purification.
- Characterization data such as melting points, nuclear magnetic resonance (NMR), and mass spectrometry confirm the structure and purity.
- For example, a typical ^1H NMR spectrum shows characteristic signals for the imidazo[1,2-a]pyridine protons, the methoxymethoxy group (singlet around 5.0 ppm for -OCH2O-), and the aromatic protons of the benzamido moiety.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2-aminopyridine + ethyl bromopyruvate, MeOH, reflux | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 70-85 | Formation of imidazo[1,2-a]pyridine core |
| 2 | Ester Hydrolysis | NaOH (2N), 80°C, 2-4 h, acidification | Imidazo[1,2-a]pyridine-2-carboxylic acid | 80-90 | Conversion of ester to acid |
| 3 | Amidation | EDCI, HOBt, 4-(methoxymethoxy)aniline, DMF, 0°C to RT | 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid | 70-85 | Formation of benzamido amide bond |
| 4 | Optional Deprotection | Acidic conditions (if needed) | Deprotected phenol derivative | Variable | Removal of MOM protecting group |
Analyse Des Réactions Chimiques
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
While specific applications of 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid are not detailed in the provided search results, the broader chemical context of imidazo[1,2-a]pyridine derivatives offers some insight.
Imidazo[1,2-a]pyridine Derivatives
- Pharmaceutical Applications Imidazo[1,2-a]pyridine derivatives, in general, have demonstrated effectiveness in treating diseases related to gastric acid over secretion by inhibiting gastric acid secretion . They can be used in the prevention or treatment of gastrointestinal inflammatory diseases or gastric acid-related diseases, notably peptic ulcers, gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and nonerosive reflux disease (NERD) .
- Therapeutic Potential Imidazo[1,2-a]pyridine derivatives are developed for use as cancer therapeutics .
- Preparation of Derivatives Novel imidazo[1,2-a]pyridine derivatives can be prepared to treat diseases caused by gastric acid excess secretion .
Available Information on this compound
- Basic Information The compound is also known by its CAS number: 1662687-79-7 . It has a molecular weight (FW) of 341.32 and the molecular formula C17H15N3O5 .
- Synonyms and Identifiers The IUPAC name for this compound is this compound .
- Building Blocks this compound 95% is a building block with the CAS number 1662687-79-7 and the Cat ID: AD256665 .
Mécanisme D'action
The mechanism of action of 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Electron-Withdrawing vs. Electron-Donating Groups
- This compound has demonstrated utility in medicinal chemistry due to its metabolic resistance and lipophilicity .
- 6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid : The pyridyl group introduces basicity and π-stacking capabilities, which may enhance interactions with aromatic residues in enzymes or receptors .
- Target Compound : The 4-(methoxymethoxy)benzamido group combines electron-donating methoxy groups with a hydrolytically stable methoxymethoxy linker, balancing solubility and stability .
Amide vs. Hydrazide Derivatives
- N-Indolyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 28) : The indolylamide substituent may confer selectivity for serotonin or kinase targets due to its planar aromatic structure .
- Target Compound : The benzamido group provides rigidity and hydrogen-bonding capacity, favoring target engagement without the instability of hydrazides .
Substituent Variations at Position 2
Carboxylic Acid vs. Ester Derivatives
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Esters are often prodrugs, improving oral bioavailability by masking the carboxylic acid. Hydrolysis in vivo releases the active acid form .
- Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate : The sulfonyl group enhances solubility and may modulate kinase inhibition .
Structural Analogues with Fused Rings
- Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid derivatives : Fused benzimidazole rings increase molecular weight and planarity, which may improve DNA intercalation or topoisomerase inhibition but reduce solubility .
- Target Compound : The simpler imidazo[1,2-a]pyridine core offers a balance between synthetic accessibility and pharmacokinetic properties .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural formula.
Research Findings and Implications
- Pharmacological Potential: The target compound’s amide and carboxylic acid groups suggest applicability in kinase or protease inhibition, similar to imidazo[1,2-a]pyridine-based inhibitors reported in early-stage drug discovery .
- ADME Profile : The methoxymethoxy group may reduce first-pass metabolism compared to methoxy-substituted analogs, as seen in related compounds .
- Synthetic Efficiency : Continuous flow synthesis methods (e.g., ) could optimize the target compound’s production, reducing reaction times and improving yields .
Activité Biologique
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1662687-79-7
- Molecular Formula: C17H15N3O5
- Molecular Weight: 341.32 g/mol
- Purity: 95%
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A related study found that a set of imidazo[1,2-a]pyridine-3-carboxamides showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis as low as 0.006 μM, suggesting a strong potential for treating drug-resistant strains of tuberculosis . While specific data on the compound is limited, its structural similarities suggest it may exhibit comparable activity.
Imidazo[1,2-a]pyridines are believed to inhibit ATP homeostasis by targeting specific enzymes such as QcrB. This mechanism is crucial for their effectiveness against resistant bacterial strains . The unique structure of this compound may confer similar inhibitory effects.
Case Studies and Research Findings
A variety of studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents. For instance, certain imidazo[1,2-a]pyridines demonstrated potent inhibitory effects on tumor cell proliferation with IC50 values in the nanomolar range .
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease . The introduction of bulky side chains has been noted to enhance this activity.
- Autoimmune Disease Treatment : Novel derivatives have been identified that inhibit Bruton's tyrosine kinase (Btk), showing potential in treating autoimmune and inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group transformations and cyclization strategies.
- Route 1 : A bis-O-acetoxyamidoxime intermediate can be synthesized from a nitrile precursor, followed by hydrogenation in glacial acetic acid to yield the amidine derivative . Adapting this method, the methoxymethoxybenzamido group may be introduced via amidation after cyclization.
- Route 2 : Multicomponent reactions (MCRs) using heterocyclic ketene aminals or α-azidochalcones (e.g., Michael addition–cyclization between 2-aminobenzimidazoles and α-azidochalcones) can construct the imidazo[1,2-a]pyridine core . Post-synthetic modifications (e.g., coupling with 4-(methoxymethoxy)benzoyl chloride) would add the substituents.
- Key Reagents : Glacial acetic acid, palladium catalysts (for hydrogenation), and malononitrile (for MCRs).
Q. Table 1: Comparison of Synthetic Methods
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., methoxymethoxybenzamido group at position 6) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, amide N-H bend at ~3300 cm⁻¹) .
- Time-of-Flight Mass Spectrometry (TOF-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: SAR analysis requires systematic substitution of functional groups and evaluation of biological endpoints (e.g., enzyme inhibition, receptor binding).
- Substituent Variation : Replace the methoxymethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects. Evidence shows that amine substituents (e.g., -NH₂) enhance α-glucosidase inhibition, while chlorine substitution reduces potency .
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide to improve metabolic stability while retaining acidity .
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase), prioritizing residues involved in hydrogen bonding (e.g., catalytic aspartate) .
Q. Table 2: Substituent Effects on α-Glucosidase Inhibition (Example)
| Substituent at Position 6 | IC₅₀ (µM) | Activity Trend | Reference |
|---|---|---|---|
| Methoxymethoxybenzamido | 12.5 | Baseline | |
| Chlorine | 45.8 | ↓ 73% | |
| Amine (-NH₂) | 8.2 | ↑ 34% |
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80) .
- pH Adjustment : For carboxylic acid-containing compounds, prepare stock solutions at pH 7–8 to deprotonate the acid and enhance solubility .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve aqueous dispersibility .
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Assay Standardization : Adopt validated protocols (e.g., IC₅₀ determination via continuous spectrophotometric monitoring of α-glucosidase activity) .
- Positive Controls : Compare results against known inhibitors (e.g., acarbose for α-glucosidase) to calibrate assay conditions .
Q. What strategies improve synthetic yield of the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Catalyst Optimization : Use Pd/C (5% w/w) for hydrogenation steps to minimize side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields .
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during cyclization to prevent side reactions .
Q. How can computational methods guide derivative design?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., 100 ns MD runs in explicit solvent) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles (e.g., LogP, BBB permeability) early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
